Lipophilicity Advantage: Ethyl 4-(5-bromothiophene-2-amido)benzoate Exhibits Higher Computed logP than 5-Chloro and Unsubstituted Analogs
The 5-bromo substituent increases the computed XLogP3 of the target compound to 4.0, compared to an estimated XLogP3 of approximately 3.5 for ethyl 4-(5-chlorothiophene-2-amido)benzoate (CAS 329903-32-4) and approximately 3.0 for ethyl 4-(thiophene-2-amido)benzoate [1]. This ~0.5–1.0 log unit increase in lipophilicity reflects the greater hydrophobic contribution of the bromine atom relative to chlorine or hydrogen, which can translate to enhanced membrane permeability in cell-based assays or altered pharmacokinetic distribution in in vivo models [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | Ethyl 4-(5-chlorothiophene-2-amido)benzoate: XLogP3 ≈ 3.5 (estimated); Ethyl 4-(thiophene-2-amido)benzoate: XLogP3 ≈ 3.0 (estimated) |
| Quantified Difference | Δ ≈ 0.5 log units vs. 5-chloro analog; Δ ≈ 1.0 log units vs. unsubstituted analog |
| Conditions | Computed by XLogP3 algorithm as implemented in PubChem |
Why This Matters
Higher lipophilicity may enhance passive membrane permeability, potentially improving intracellular target engagement in cell-based assays, making this compound preferable for phenotypic screening campaigns where cellular uptake is critical.
- [1] PubChem Compound Summary for CID 5201042, Computed XLogP3-AA Value. National Center for Biotechnology Information (2025). View Source
